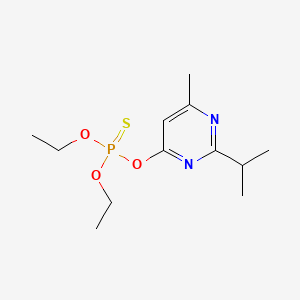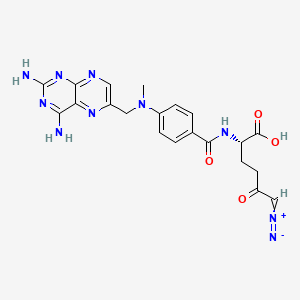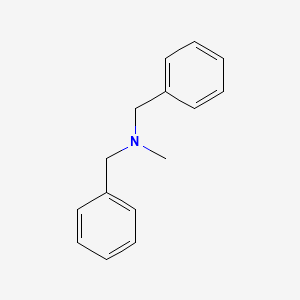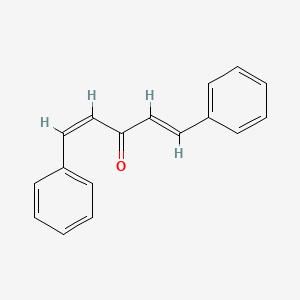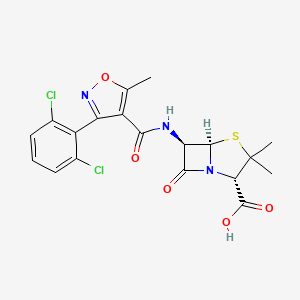
Dicloxacillin
Overview
Description
Dicloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci, which are resistant to other penicillins . This compound sodium is known for its stability against hydrolysis by a variety of beta-lactamases, including penicillinases and cephalosporinases .
Mechanism of Action
Target of Action
Dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
This compound exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis , leading to the death of the bacteria.
Biochemical Pathways
The bactericidal activity of this compound results from the inhibition of cell wall synthesis . By binding to PBPs, this compound blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .
Pharmacokinetics
This compound has a bioavailability of 60 to 80% . It is metabolized in the liver and has a half-life of 0.7 hours . The compound is excreted through renal and biliary routes . The pharmacokinetic properties of this compound impact its bioavailability and effectiveness in treating infections.
Result of Action
The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become unstable and eventually die . This makes this compound effective against infections caused by penicillin-susceptible bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, free-living bacteria in the environment have developed defense mechanisms such as genetic resistance in response to being in contact with antibiotics like this compound . This can lead to the development of antibiotic-resistant bacteria, which can reduce the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Dicloxacillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This interaction leads to the inhibition of cell wall biosynthesis, resulting in bacterial cell lysis and death .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. It disrupts bacterial cell wall synthesis, leading to cell lysis and death. This antibiotic influences cell function by targeting the PBPs, which are crucial for maintaining cell wall integrity . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which prevents the bacteria from multiplying and spreading .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific PBPs within the bacterial cell wall. By inhibiting the third and final stage of bacterial cell wall synthesis, this compound prevents the cross-linkage between peptidoglycan polymer chains . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound’s stability against beta-lactamases ensures its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistant bacterial strains, highlighting the importance of appropriate dosage and treatment duration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At high doses, this compound can cause toxic effects such as irritation, rash, labored breathing, and gastrointestinal disturbances . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes partial hydrolysis to form penicilloic acids, which are microbiologically inactive . A small portion of this compound is also hydroxylated to form a microbiologically active metabolite . The primary route of elimination is through renal excretion, with the drug being excreted unchanged in the urine .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It binds extensively to serum proteins, mainly albumin . The volume of distribution is relatively low, and this compound is primarily excreted unchanged in the urine . The drug’s distribution is influenced by factors such as protein binding and renal function .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The drug targets PBPs, which are located on the inner membrane of the bacterial cell wall . This localization is crucial for this compound’s ability to inhibit cell wall synthesis and induce bacterial cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicloxacillin sodium involves multiple steps, including the formation of the beta-lactam ring and the attachment of the isoxazolyl group. The key steps include:
Formation of the Beta-Lactam Ring: This involves the reaction of 6-aminopenicillanic acid with various reagents to form the beta-lactam ring.
Attachment of the Isoxazolyl Group: The isoxazolyl group is introduced through a series of reactions involving chlorination and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Crystallization: To obtain this compound sodium in its pure form, crystallization techniques are employed.
Chemical Reactions Analysis
Types of Reactions: Dicloxacillin sodium undergoes several types of chemical reactions, including:
Oxidation: this compound sodium can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound sodium, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used in oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed in reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound sodium, which may have different pharmacological properties .
Scientific Research Applications
Dicloxacillin sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving beta-lactam antibiotics and their interactions with beta-lactamases.
Biology: this compound sodium is used in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of beta-lactam antibiotics.
Medicine: It is widely used in clinical research to study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating bacterial infections.
Industry: this compound sodium is used in the pharmaceutical industry for the development of new antibiotics and the improvement of existing formulations
Comparison with Similar Compounds
Cloxacillin: Another beta-lactamase-resistant penicillin, cloxacillin is used for similar indications as dicloxacillin sodium.
Flucloxacillin: Flucloxacillin is similar in pharmacokinetics and antibacterial activity to this compound sodium and is often considered interchangeable.
Uniqueness: this compound sodium is unique due to its specific structure, which provides stability against a wide range of beta-lactamases. This makes it particularly effective against beta-lactamase-producing organisms, such as Staphylococcus aureus .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGHNZHGGCZAX-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous) | |
| Record name | Dicloxacillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022924 | |
| Record name | Dicloxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dicloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.96e-02 g/L | |
| Record name | Dicloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dicloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. | |
| Record name | Dicloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3116-76-5 | |
| Record name | Dicloxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3116-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicloxacillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dicloxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicloxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dicloxacillin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dicloxacillin exert its antibacterial effect?
A1: this compound, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []
Q2: Does the presence of this compound affect other cellular processes in bacteria?
A2: While primarily targeting cell wall synthesis, this compound has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.
Q4: Is spectroscopic data available for this compound?
A4: Yes, several analytical methods utilize spectroscopic properties of this compound for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []
Q5: How stable is this compound in oral suspension form?
A5: this compound sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.
Q7: How does the isoxazolyl side chain of this compound contribute to its activity?
A7: The isoxazolyl side chain in this compound is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]
Q8: What strategies can improve the stability of this compound formulations?
A8: Cyclodextrin complexation has shown promise in enhancing this compound stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []
Q10: What are the main routes of this compound elimination?
A10: this compound is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []
Q11: Are there differences in this compound pharmacokinetics in cystic fibrosis patients?
A11: Yes, cystic fibrosis patients exhibit altered this compound pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]
Q12: What types of infections is this compound effective against?
A12: this compound demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]
Q13: Has this compound been compared to other antibiotics in clinical trials?
A13: Yes, a randomized clinical trial compared the efficacy of this compound in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []
Q14: Is resistance to this compound a concern?
A14: Yes, resistance to this compound, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []
Q15: What are the potential adverse effects of this compound?
A15: While generally well-tolerated, this compound can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.
Q16: What analytical methods are commonly used to measure this compound concentrations?
A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying this compound in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]
Q17: Are there alternative analytical techniques for this compound analysis?
A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for this compound quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]
Q18: Have spectrophotometric methods been developed for this compound determination?
A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for this compound analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of this compound in pharmaceutical formulations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
